N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Overview
Description
N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring, a benzyl group, a sec-butylthio group, and a methoxybenzamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is the Inhibitor of Apoptosis Protein (IAP), particularly XIAP . IAPs are a group of proteins that suppress apoptosis by directly binding to caspase and suppressing its function .
Mode of Action
this compound binds to IAP, particularly XIAP, inhibiting its activity . This inhibition leads to the induction of protein degradation .
Biochemical Pathways
It is known that the compound induces ubiquitination of target proteins and proteasome degradation by e3 ligase .
Pharmacokinetics
It is suggested that the compound has excellent drug efficacy onset, pharmacokinetics, solubilities, interactions with other drugs, safeties (toxicity), stabilities .
Result of Action
The result of the action of this compound is the reduction of disease-related proteins through the induction of ubiquitination and proteasome degradation .
Action Environment
Preparation Methods
The synthesis of N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the introduction of the benzyl, sec-butylthio, and methoxybenzamide groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Comparison with Similar Compounds
N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and may exhibit similar biological activities, but differ in their substituents and overall structure.
Benzyl-substituted triazoles: Compounds with a benzyl group attached to the triazole ring may have comparable properties but vary in their additional functional groups.
Methoxybenzamide derivatives: These compounds contain the methoxybenzamide moiety and may have similar pharmacological profiles but differ in their core structures and substituents.
By comparing these compounds, researchers can identify the unique features and advantages of this compound, such as its specific biological activities, stability, and synthetic accessibility.
Properties
IUPAC Name |
N-[(4-benzyl-5-butan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-4-16(2)29-22-25-24-20(26(22)15-17-8-6-5-7-9-17)14-23-21(27)18-10-12-19(28-3)13-11-18/h5-13,16H,4,14-15H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAKFWUTBLBGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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